![molecular formula C17H24N2O B2759220 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole CAS No. 2411196-36-4](/img/structure/B2759220.png)
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, also known as Crenolanib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and other hematologic malignancies.
Mécanisme D'action
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole works by specifically targeting and inhibiting FLT3, a receptor tyrosine kinase that is commonly mutated in AML and other hematologic malignancies. FLT3 mutations result in constitutive activation of the receptor, leading to uncontrolled cell growth and proliferation. By inhibiting FLT3, 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes and cytokines. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its high selectivity for FLT3, which makes it a potent and specific inhibitor of this target. It also has good pharmacokinetic properties, with a half-life of approximately 12 hours. However, one limitation of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its relatively low solubility, which can make it difficult to formulate for use in in vivo experiments.
Orientations Futures
There are several future directions for research on 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole. One area of interest is the development of combination therapies that use 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in combination with other agents to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the use of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in other types of cancer, including solid tumors, where it has shown promising results in preclinical studies.
Méthodes De Synthèse
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the condensation of 2-methyl-2-propanol and 2,3-dimethylindole to form the key intermediate, which is then reacted with aziridine and methanesulfonic acid to yield 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole.
Applications De Recherche Scientifique
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has shown promising results in the treatment of AML, where it has been shown to induce complete remission in a significant number of patients. It has also been studied in the treatment of gastrointestinal stromal tumors (GISTs) and other solid tumors.
Propriétés
IUPAC Name |
1,3-dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12(2)8-19-10-14(19)11-20-15-5-6-16-13(3)9-18(4)17(16)7-15/h5-7,9,12,14H,8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNUFGHUSZRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)OCC3CN3CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
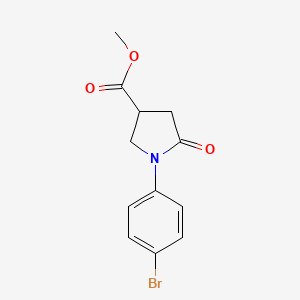
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
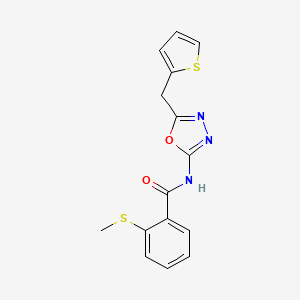
![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)
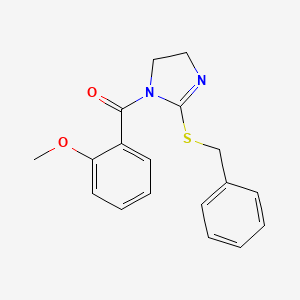
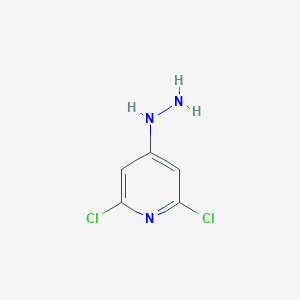
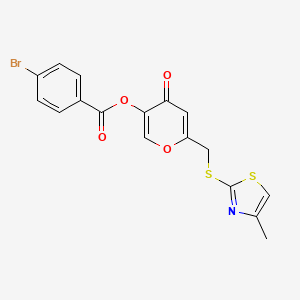
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)

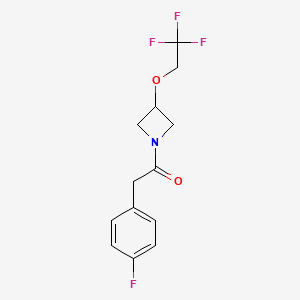
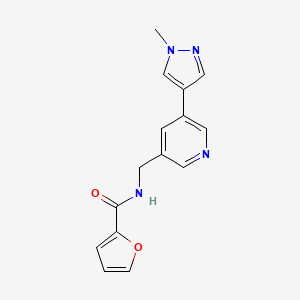
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)